molecular formula C11H15N3O2 B13193191 6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B13193191
M. Wt: 221.26 g/mol
InChI Key: DVZVIHYCXWCFTM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a cyclopropyl substituent at position 6 and a methyl group at position 1. Structurally related compounds, such as those with pyrrolo or pyrazolo cores, are explored for liquid crystalline properties, biological activity, and synthetic versatility .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-13-9-6-14(7-2-3-7)5-4-8(9)10(12-13)11(15)16/h7H,2-6H2,1H3,(H,15,16)

InChI Key

DVZVIHYCXWCFTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN(C2)C3CC3)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies . The compound’s structure allows it to interact with various pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and structurally analogous derivatives:

Compound Name Heterocycle Type Substituents Carboxylic Acid Position Molecular Weight (g/mol) Key Properties/Synthesis Notes
6-Cyclopropyl-1-methyl-pyrazolo[3,4-c]pyridine-3-carboxylic acid (Target) Pyrazolo[3,4-c]pyridine 6-cyclopropyl, 1-methyl 3 ~250–300 (estimated) Enhanced metabolic stability due to cyclopropyl; synthesis likely involves cyclopropanation and hydrolysis
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine None 2 ~178 (estimated) High synthetic yield (95%); lower steric hindrance
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-pyrazolo[3,4-c]pyridine-3-carboxylic acid Pyrazolo[3,4-c]pyridine 6-(4-iodophenyl), 1-(4-methoxyphenyl) 3 ~450–500 (estimated) Bulky aryl groups may reduce solubility; synthesized via ester hydrolysis
1-Butyl-6-cyclopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 1-butyl 4 ~290 (estimated) Positional isomerism alters electronic properties; ester intermediates common
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 1-(2-fluorophenyl) 4 345.76 Halogen substituents increase lipophilicity; CAS: 1011397-82-2
ClH,1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylic acid dihydrochloride Pyrazolo[3,4-c]pyridine None (salt form) 5 240.09 Salt form improves aqueous solubility; CAS: EN300-743852

Positional Isomerism and Electronic Effects

  • Pyrazolo[3,4-c] vs. [3,4-b] Cores : The [3,4-c] junction creates a distinct electronic environment compared to [3,4-b], affecting π-conjugation and dipole moments. This influences binding affinity in biological targets (e.g., enzymes) .
  • Carboxylic Acid Position : Position 3 (target) vs. 4 () alters hydrogen-bonding capacity and pKa, impacting interactions with proteins or metal ions.

Biological Activity

6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS Number: 1342457-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure composed of a pyrazole and pyridine moiety. The cyclopropyl group contributes to its distinct chemical properties, potentially influencing its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have shown moderate activity against several bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications at the 3-carboxylic acid position can enhance efficacy against these pathogens .

Neuroprotective Effects

Pyrrolo[3,4-c]pyridine derivatives are reported to possess neuroprotective effects. In vitro studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may act as an inhibitor of various kinases involved in cell signaling pathways related to cancer progression.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function through interactions with essential enzymes.
  • Neuroprotection : It may reduce oxidative stress and inflammation in neuronal cells by modulating signaling pathways.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related compounds in vitro and in vivo. The results indicated that certain derivatives significantly reduced tumor size in mouse models while exhibiting minimal toxicity to normal cells. The most effective compounds were those with specific substituents on the pyrazole ring that enhanced binding affinity to target proteins involved in cell proliferation .

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various pyrrolo[3,4-c]pyridine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus. This highlights its potential as a lead compound for developing new antimicrobial agents .

Data Summary

PropertyValue/Description
CAS Number1342457-57-1
Molecular FormulaC10H12N4O2
Antitumor ActivitySignificant inhibition of tumor growth
Antimicrobial ActivityMIC = 15 µg/mL against S. aureus
Neuroprotective EffectsModulates neurotransmitter systems

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